

SLU-PP-1072: A Chemical Probe for Deciphering Nuclear Receptor Signaling

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Compound of Interest

Compound Name: SLU-PP-1072

Cat. No.: B12388291

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **SLU-PP-1072** is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERR α) and gamma (ERR γ). These nuclear receptors are key regulators of cellular metabolism and have been implicated in the progression of various diseases, including prostate cancer. This technical guide provides a comprehensive overview of **SLU-PP-1072** as a chemical probe, detailing its mechanism of action, experimental applications, and the signaling pathways it modulates.

Core Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of **SLU-PP-1072**.

Parameter	ERR α	ERR γ	Reference
IC50 (μ M)	4.8	0.9	[1]

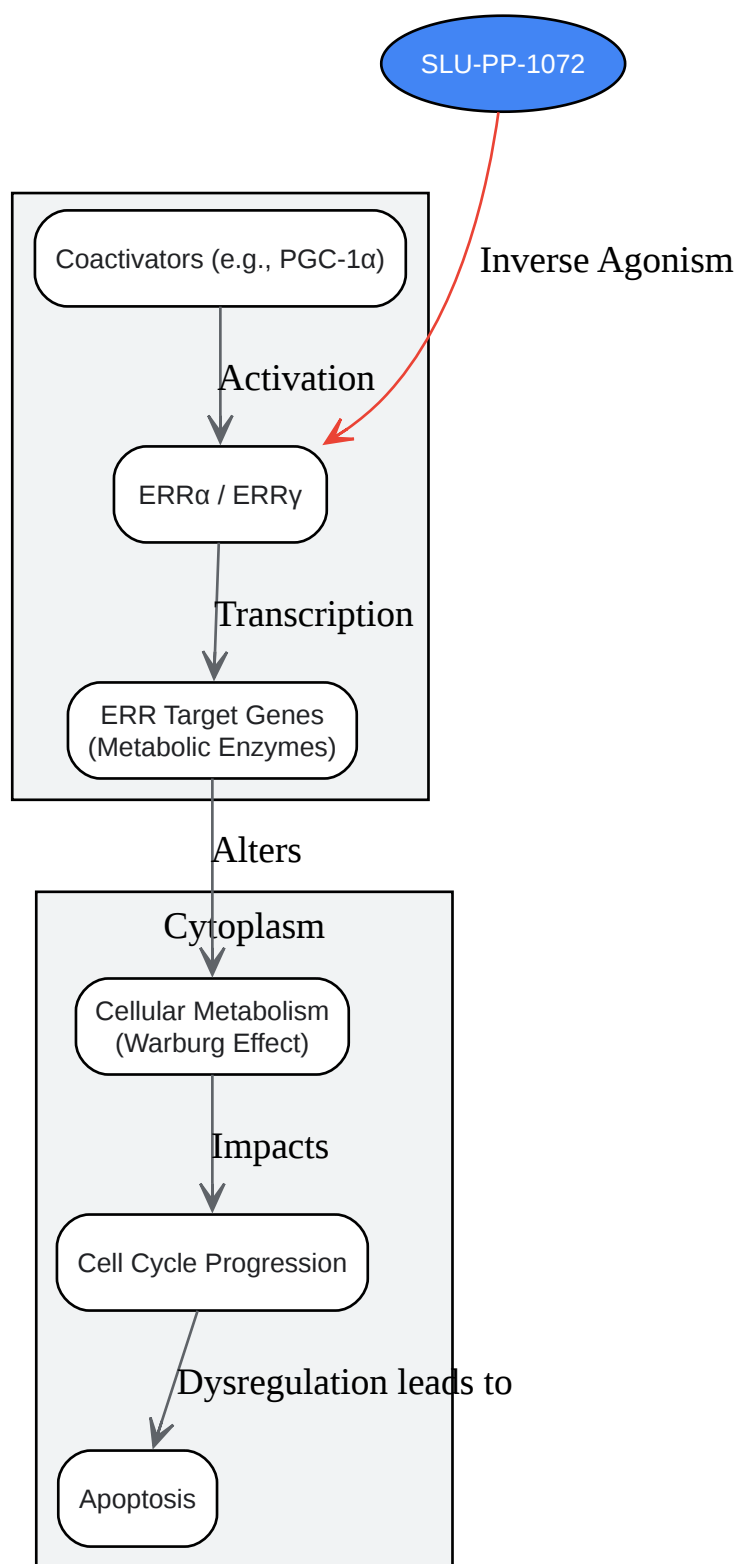
Table 1: In vitro potency of **SLU-PP-1072**.

Cell Line	Assay	Endpoint	Result with SLU-PP-1072	Reference
PC-3	Cell Viability	Decreased Viability	Significant reduction observed	[2] [3]
PC-3	Apoptosis	Increased Apoptosis	Dose-dependent increase in apoptotic cells	[2] [3]
PC-3	Cell Cycle	G1 Arrest	Accumulation of cells in the G1 phase	[2] [3]
PC-3	Seahorse XF	Glycolytic Rate	Inhibition of the Warburg effect	[2] [3]
PC-3	Gene Expression	ERR target genes	Downregulation of metabolic gene expression	[2] [3]

Table 2: Cellular effects of **SLU-PP-1072** in prostate cancer cells.

Signaling Pathways and Mechanism of Action

SLU-PP-1072 exerts its effects by binding to the ligand-binding domain of $ERR\alpha$ and $ERR\gamma$, functioning as an inverse agonist. This binding event prevents the recruitment of coactivators, leading to the repression of target gene transcription. In the context of prostate cancer, this primarily impacts metabolic pathways.



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Figure 1: SLU-PP-1072 mechanism of action.

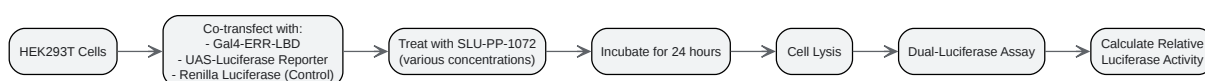
Experimental Protocols

Detailed methodologies for key experiments involving **SLU-PP-1072** are provided below.

ERR α and ERR γ Co-transfection Assay

This assay is used to determine the inverse agonist activity of **SLU-PP-1072** on ERR α and ERR γ .

Workflow:



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Figure 2: Co-transfection assay workflow.

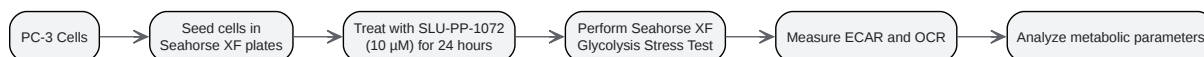
Methodology:

- **Cell Culture:** HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- **Transfection:** Cells are seeded in 96-well plates and co-transfected with a Gal4 DNA-binding domain-fused ERR ligand-binding domain (LBD) construct, a UAS-luciferase reporter construct, and a Renilla luciferase construct for normalization. Transfection is performed using a suitable lipid-based transfection reagent.
- **Treatment:** 24 hours post-transfection, cells are treated with varying concentrations of **SLU-PP-1072** or vehicle control (DMSO).
- **Luciferase Assay:** After a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- **Data Analysis:** The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The data is then plotted against the log of the compound concentration to determine the IC₅₀ value.

Seahorse XF Metabolic Flux Analysis

This assay assesses the impact of **SLU-PP-1072** on cellular metabolism, specifically the Warburg effect.

Workflow:



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Figure 3: Seahorse XF analysis workflow.

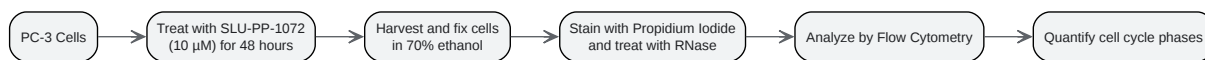
Methodology:

- **Cell Seeding:** PC-3 cells are seeded into Seahorse XF96 cell culture microplates at an optimized density.
- **Treatment:** Cells are treated with 10 μ M **SLU-PP-1072** or vehicle for 24 hours.
- **Assay Preparation:** Prior to the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate. The cells are then incubated in a non-CO2 incubator for 1 hour.
- **Seahorse XF Analysis:** The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR). A glycolysis stress test is performed by sequential injections of glucose, oligomycin, and 2-deoxyglucose.
- **Data Analysis:** The resulting data is analyzed to determine key metabolic parameters, including glycolysis, glycolytic capacity, and glycolytic reserve.

Cell Cycle Analysis by Flow Cytometry

This method is used to evaluate the effect of **SLU-PP-1072** on cell cycle progression.

Workflow:



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Figure 4: Cell cycle analysis workflow.

Methodology:

- **Cell Treatment:** PC-3 cells are treated with 10 μ M **SLU-PP-1072** or vehicle for 48 hours.
- **Cell Harvesting and Fixation:** Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
- **Staining:** Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
- **Flow Cytometry:** The DNA content of the cells is analyzed using a flow cytometer.
- **Data Analysis:** The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate cell cycle analysis software.

Conclusion

SLU-PP-1072 serves as a valuable chemical probe for investigating the roles of ERR α and ERR γ in cellular signaling and disease. Its ability to selectively modulate the activity of these nuclear receptors allows for the dissection of their downstream effects on metabolism, cell cycle, and apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **SLU-PP-1072** in their studies.

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References

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